2-Bromo-4-ethynylthiophene
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Overview
Description
2-Bromo-4-ethynylthiophene is a heterocyclic compound that contains both bromine and ethynyl functional groups attached to a thiophene ring. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of bromine and ethynyl groups makes this compound highly reactive and useful in various chemical syntheses and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethynylthiophene typically involves the bromination of 4-ethynylthiophene. One common method is the bromination using N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.
Oxidation and Reduction: The ethynyl group can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Major Products Formed:
- Substituted thiophenes
- Coupled products with various aromatic and aliphatic groups
- Oxidized or reduced derivatives of the ethynyl group
Scientific Research Applications
2-Bromo-4-ethynylthiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethynylthiophene depends on its application. In coupling reactions, the bromine atom undergoes oxidative addition to a palladium catalyst, followed by transmetalation with a boronic acid and reductive elimination to form the coupled product . In biological systems, its activity may involve interaction with cellular targets, leading to disruption of cellular processes .
Comparison with Similar Compounds
- 2-Bromo-5-ethynylthiophene
- 2-Bromo-3-ethynylthiophene
- 2-Iodo-4-ethynylthiophene
Comparison: 2-Bromo-4-ethynylthiophene is unique due to the specific positioning of the bromine and ethynyl groups on the thiophene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may offer different selectivity and efficiency in synthetic applications .
Properties
IUPAC Name |
2-bromo-4-ethynylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrS/c1-2-5-3-6(7)8-4-5/h1,3-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGAWKROMHXKFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CSC(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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